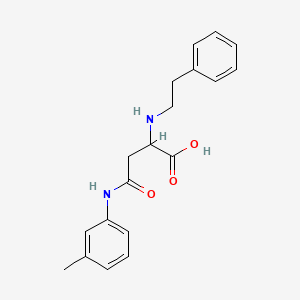![molecular formula C16H14N2O4S2 B2750813 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 902323-39-1](/img/structure/B2750813.png)
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound containing sulfur, indole, and thiazolidine motifs. It's an intriguing molecule because of its multifunctional groups and diverse chemical reactivity. This compound has significant implications in medicinal chemistry, pharmaceuticals, and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Indole Synthesis: : Starting from 5-methoxyindole, aldehyde formation can be achieved using Vilsmeier-Haack conditions.
Thiazolidine Formation: : The thiazolidine ring can be synthesized by reacting aldehydes with cysteine under mild acidic conditions.
Schiff Base Formation: : The critical (5-methoxy-1H-indol-3-yl)methylidene group is formed via Schiff base condensation between the indole derivative and thiazolidinone.
Final Propanoic Acid Addition: : The addition of the propanoic acid side chain is done through standard esterification or amide coupling procedures using an appropriate catalyst.
Industrial Production Methods
On an industrial scale, these reactions require optimization for yield and purity. This can include high-pressure hydrogenation, catalytic reduction, and the use of industrial solvents like DMF, DMSO, and acetonitrile under controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound undergoes oxidation to produce corresponding sulfoxides and sulfones.
Reduction: : Reduction can lead to the formation of thiols and secondary amines.
Substitution: : Various nucleophiles can substitute at different positions due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidizing agents: : Chromium trioxide, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Grignard reagents, organolithium reagents.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Thiols: : From reduction.
Indole Derivatives: : From substitution reactions.
Applications De Recherche Scientifique
This compound plays a pivotal role in various domains:
Chemistry: : As a precursor in the synthesis of novel heterocyclic compounds.
Biology: : Modulation of enzyme activity due to its interaction with sulfhydryl groups.
Industry: : Use in creating specialized polymers and materials due to its unique functional groups.
Mécanisme D'action
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits its effects primarily through the interaction with sulfhydryl and amino groups in proteins and enzymes. Its molecular targets often include thiol-containing enzymes, leading to inhibition or modification of enzyme activity. The indole and thiazolidine rings play a crucial role in molecular binding and recognition, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
5-methoxyindole derivatives
Thiazolidinones
Propanoic acid derivatives
Uniqueness
This compound uniquely combines all three motifs (indole, thiazolidine, propanoic acid) in one structure, allowing it to exhibit a broad range of reactivity and biological activities. Unlike other similar compounds, its multifaceted nature makes it a valuable candidate for diversified applications in scientific research and industrial production.
Propriétés
IUPAC Name |
3-[4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-10-2-3-12-11(7-10)9(8-17-12)6-13-15(21)18(16(23)24-13)5-4-14(19)20/h2-3,6-8,21H,4-5H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDHZPKGQFCCR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2750738.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)




![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)
